1-Benzyl-3-(dimethylamino)pyrrolidine

Organic Synthesis Building Block Physicochemical Properties

1-Benzyl-3-(dimethylamino)pyrrolidine (CAS 69478-77-9) is a racemic pyrrolidine derivative characterized by a 1-benzyl and a 3-dimethylamino substitution. It is a liquid at room temperature, with a molecular weight of 204.32 g/mol and is typically supplied with a purity of ≥97% (GC).

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 69478-77-9
Cat. No. B1365045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(dimethylamino)pyrrolidine
CAS69478-77-9
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCN(C)C1CCN(C1)CC2=CC=CC=C2
InChIInChI=1S/C13H20N2/c1-14(2)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3
InChIKeySOTUMZCQANFRAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-(dimethylamino)pyrrolidine CAS 69478-77-9: Sourcing and Baseline Specifications for Research Procurement


1-Benzyl-3-(dimethylamino)pyrrolidine (CAS 69478-77-9) is a racemic pyrrolidine derivative characterized by a 1-benzyl and a 3-dimethylamino substitution . It is a liquid at room temperature, with a molecular weight of 204.32 g/mol and is typically supplied with a purity of ≥97% (GC) . The compound serves as a versatile building block in organic synthesis and pharmaceutical research .

Racemic pyrrolidine building block with a chiral center at the 3-position.
Supports organic synthesis and research intermediate construction; stereochemical control required.
Available as racemate; individual (R)- and (S)-enantiomers also commercially accessible for chiral workflows.

Why Generic Pyrrolidine Substitution Fails: Key Differentiators of 1-Benzyl-3-(dimethylamino)pyrrolidine


While many 3-aminopyrrolidine derivatives are available, simple substitution is not feasible due to distinct structural and stereochemical features. The 1-benzyl group provides specific steric bulk and electronic properties, while the 3-(dimethylamino) group influences nucleophilicity and basicity differently than a primary amine (e.g., 1-Benzyl-3-aminopyrrolidine) or other tertiary amines. Most critically, the molecule possesses a chiral center at the 3-position, making its enantiomeric purity a key consideration for applications in asymmetric synthesis or chiral drug discovery, where racemic mixtures can lead to significantly different biological outcomes . The following quantitative evidence details these specific points of differentiation.

Primary amine analog may alter reactivity
1-Benzyl-3-aminopyrrolidine differs in hydrogen-bonding capacity and nucleophilicity; these may shift reaction outcomes in multi-step syntheses.
Racemate vs. enantiomer selection impacts stereochemical results
Using the racemate where a specific enantiomer is required will generate diastereomeric mixtures, complicating purification and reducing chiral purity.
Lipophilicity difference may affect partitioning behavior
The dimethylamino substituent leads to increased calculated lipophilicity relative to primary amine analogs, potentially altering solubility and extraction behavior.

Quantitative Evidence Guide for the Differentiation of 1-Benzyl-3-(dimethylamino)pyrrolidine


Structural Distinction from 1-Benzyl-3-aminopyrrolidine via Basicity and Steric Parameters

The key structural differentiator for 1-Benzyl-3-(dimethylamino)pyrrolidine is the presence of a tertiary dimethylamino group at the 3-position, as opposed to the primary amine found in 1-Benzyl-3-aminopyrrolidine (CAS 18471-40-4) . This substitution leads to quantifiable differences in key molecular properties. The target compound has a higher molecular weight (204.32 vs. 176.26 g/mol) and a different hydrogen bonding capacity (0 donors vs. 2) due to the dimethyl substitution . These properties translate to a higher calculated LogP (XLogP: 2.0 [1]), suggesting increased lipophilicity compared to the primary amine analog. While head-to-head pKa data are not available for direct comparison, the change from a primary to a tertiary amine is a well-established class-level inference for altered basicity and nucleophilicity, which can be critical in multi-step syntheses.

Structural distinction
Class-level
MW: 204.32 vs 176.26 g/mol; HBD: 0 vs 2; higher calculated LogP
Altered nucleophilicity and solubility profiles influence synthetic route design.
Direct pKa data unavailable; based on class-level amine behavior.
Organic Synthesis Building Block Physicochemical Properties

Differentiation via Lipophilicity and Predicted Membrane Permeability

The calculated partition coefficient (XLogP) provides a quantifiable measure of lipophilicity, a key parameter in drug discovery. 1-Benzyl-3-(dimethylamino)pyrrolidine has a reported XLogP of 2.0 [1], indicating moderate lipophilicity. In contrast, the more polar primary amine analog, 1-Benzyl-3-aminopyrrolidine, lacks this dimethylamino substitution and is expected to have a lower XLogP. This difference is significant; a higher LogP value is often associated with improved passive membrane permeability but may also increase metabolic liability. This quantifiable property allows researchers to select the appropriate pyrrolidine core based on target compound profiles, where the dimethylamino variant is likely a better choice when higher lipophilicity is desired.

Lipophilicity metric
Class-level
XLogP 2.0 (calculated)
Moderate lipophilicity suggests potential for CNS target research contexts where passive permeability is a consideration.
Experimental logP measurement is recommended for definitive assessment.
Medicinal Chemistry ADME Drug Design

Critical Role of Enantiomeric Purity in Chiral Synthesis and Drug Discovery

1-Benzyl-3-(dimethylamino)pyrrolidine possesses a chiral center at the 3-position. The racemic mixture (CAS 69478-77-9) is commonly available, but its individual enantiomers, (R)-1-Benzyl-3-dimethylaminopyrrolidine (CAS 1235437-44-1) and the corresponding (S)-enantiomer (CAS 713141-64-1), are also commercially accessible. The presence of a stereocenter is a key differentiator from achiral pyrrolidine analogs like 3-(Dimethylamino)pyrrolidine (CAS 69478-75-7), which lacks the 1-benzyl group and is achiral . In applications such as asymmetric catalysis or the synthesis of enantiomerically pure pharmaceuticals, the choice between the racemate and a specific enantiomer is not trivial; it dictates the stereochemical outcome of subsequent reactions. Using the racemate for a chiral target would result in a mixture of diastereomers, complicating purification and potentially reducing efficacy.

Enantiomeric purity
Data to verify
Racemic mixture (one stereocenter) vs achiral 3-(Dimethylamino)pyrrolidine
Enantiomer choice dictates stereochemical outcome; procurement must align with target chirality.
Verify enantiomeric excess and chiral identity prior to use.
Chiral Chemistry Asymmetric Synthesis Stereochemistry

Optimized Application Scenarios for 1-Benzyl-3-(dimethylamino)pyrrolidine in Research


As a Key Chiral Building Block in Asymmetric Synthesis

Given its stereocenter and the commercial availability of both enantiomers, 1-Benzyl-3-(dimethylamino)pyrrolidine is a strategic choice for constructing enantiomerically pure pharmaceutical intermediates. Researchers should select the specific enantiomer (R or S) required for their target's stereochemistry, as using the racemate will lead to a diastereomeric mixture. This is a key procurement decision for projects where stereochemical purity is paramount .

As a Lipophilic Pyrrolidine Core for Medicinal Chemistry

With its calculated XLogP of 2.0, this compound offers a moderately lipophilic scaffold for drug discovery programs, particularly when exploring structure-activity relationships (SAR) around central nervous system (CNS) targets where a degree of lipophilicity is often desirable for blood-brain barrier penetration . This contrasts with more polar pyrrolidine analogs like 1-benzyl-3-aminopyrrolidine, and this property should guide its selection over alternatives.

Application
Selection Property
Validation Focus
Chiral building block for asymmetric synthesis
Enantiomeric purity / stereochemical control
Chiral HPLC or enantiomeric excess verification
Lipophilic scaffold in medicinal chemistry SAR
Calculated lipophilicity profile
Experimental logP and ADME parameter validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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